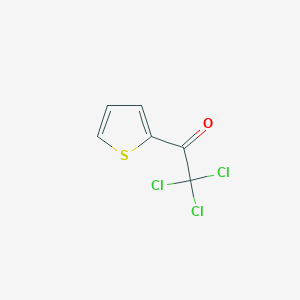
Tri-chloroacetylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-chloroacetylthiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing one sulfur atom this compound is characterized by the presence of three chlorine atoms attached to an acetyl group, which is further bonded to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tri-chloroacetylthiophene typically involves the chlorination of acetylthiophene. One common method is the reaction of acetylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the acetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Tri-chloroacetylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Tri-chloroacetylthiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: this compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of tri-chloroacetylthiophene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Acetylthiophene: Lacks the chlorine atoms and has different reactivity and applications.
Tri-chloroacetylbenzene: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties.
Uniqueness
Tri-chloroacetylthiophene is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the thiophene ring and the tri-chloroacetyl group makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
35320-25-3 |
|---|---|
Fórmula molecular |
C6H3Cl3OS |
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C6H3Cl3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H |
Clave InChI |
LTPDUZLGQFBHSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


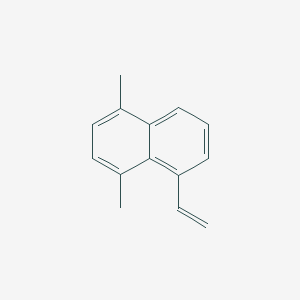
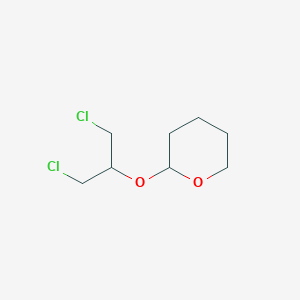
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
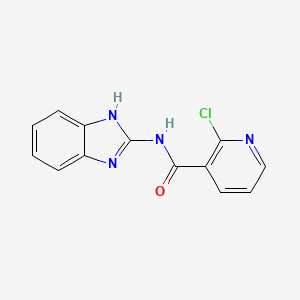
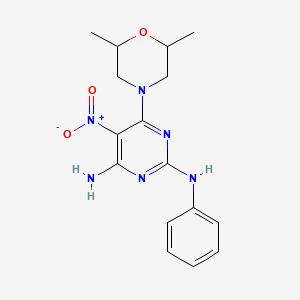
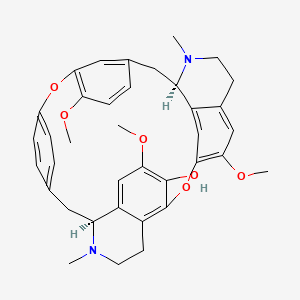
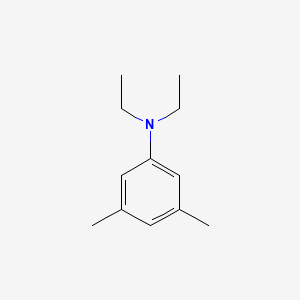
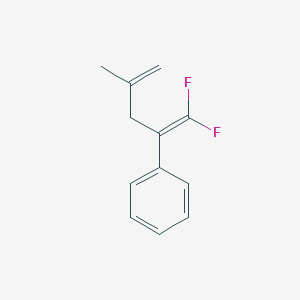
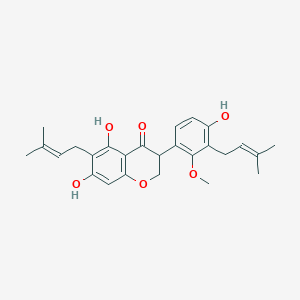
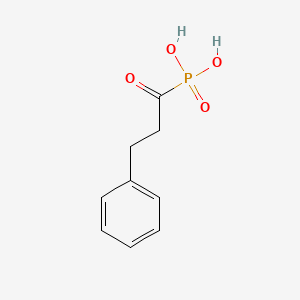
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
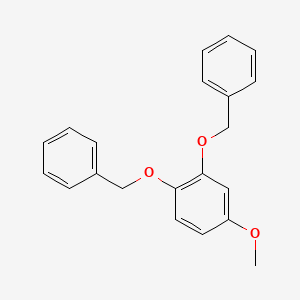
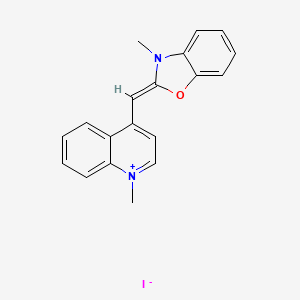
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
